molecular formula C6H13N B14652453 (1E)-N,3-Dimethylbutan-1-imine CAS No. 49769-98-4

(1E)-N,3-Dimethylbutan-1-imine

Cat. No.: B14652453
CAS No.: 49769-98-4
M. Wt: 99.17 g/mol
InChI Key: NGBVUZKFWGLZLQ-UHFFFAOYSA-N
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Description

(1E)-N,3-Dimethylbutan-1-imine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N,3-Dimethylbutan-1-imine typically involves the condensation of 3-dimethylbutan-1-amine with an aldehyde or ketone under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the desired imine product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts may be used to accelerate the reaction and improve selectivity. The purification of the final product is achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(1E)-N,3-Dimethylbutan-1-imine undergoes various chemical reactions, including:

    Oxidation: The imine can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of the imine yields the corresponding amine.

    Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products Formed

    Oxidation: Oximes and nitriles.

    Reduction: Amines.

    Substitution: Various substituted imines and amines.

Scientific Research Applications

(1E)-N,3-Dimethylbutan-1-imine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1E)-N,3-Dimethylbutan-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Methylbutan-1-imine
  • N,N-Dimethylbutan-1-imine
  • N-Ethylbutan-1-imine

Uniqueness

(1E)-N,3-Dimethylbutan-1-imine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

49769-98-4

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

N,3-dimethylbutan-1-imine

InChI

InChI=1S/C6H13N/c1-6(2)4-5-7-3/h5-6H,4H2,1-3H3

InChI Key

NGBVUZKFWGLZLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC=NC

Origin of Product

United States

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